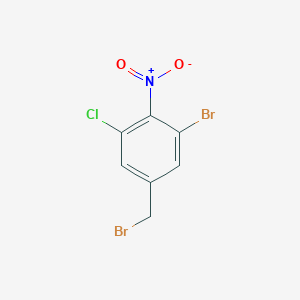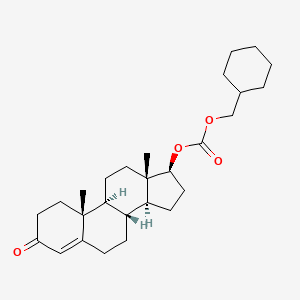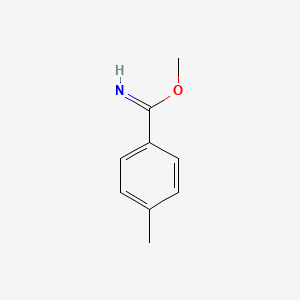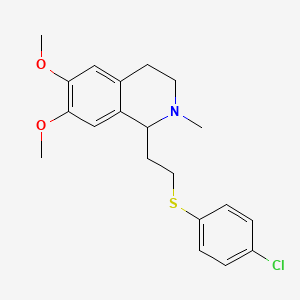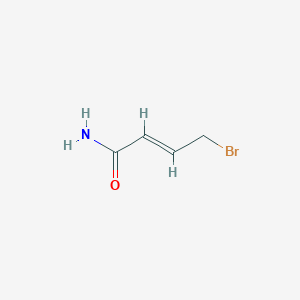
4-Bromobut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobut-2-enamide is an organic compound with the molecular formula C₄H₆BrNO It is a derivative of butenamide, where a bromine atom is attached to the fourth carbon of the but-2-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobut-2-enamide can be synthesized through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride. This method is characterized by its simplicity and broad substrate scope .
Another method involves the selective desaturation of amides using an iron-assisted regioselective oxidative desaturation process. This approach provides an efficient route to enamides and β-halogenated enamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-Bromobut-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bond in the butenamide chain can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted butenamides.
Oxidation Reactions: Products include oxidized derivatives of this compound.
Addition Reactions: Products include addition compounds with electrophiles attached to the double bond.
Scientific Research Applications
4-Bromobut-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromobut-2-enamide involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. The double bond in the butenamide chain allows for addition reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobut-2-ynyl (trimethyl)silane
- 4-Bromobut-2-enyl 4-methoxybenzoate
- 4-Bromobut-2-ynoxy-tert-butyl-dimethylsilane
- 4-Bromobut-2-ynoxybenzene
- 4-Bromobut-2-enenitrile
- 4-Bromobut-2-en-1-ol
- 4-Bromobut-2-enylbenzene
Uniqueness
4-Bromobut-2-enamide is unique due to its specific structure, which includes a bromine atom attached to the fourth carbon of the but-2-enamide chain. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H6BrNO |
|---|---|
Molecular Weight |
164.00 g/mol |
IUPAC Name |
(E)-4-bromobut-2-enamide |
InChI |
InChI=1S/C4H6BrNO/c5-3-1-2-4(6)7/h1-2H,3H2,(H2,6,7)/b2-1+ |
InChI Key |
ATBVCQAZFUVJOT-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C(=O)N)Br |
Canonical SMILES |
C(C=CC(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


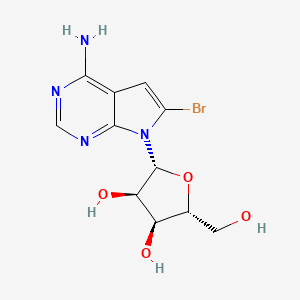
![4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12819578.png)
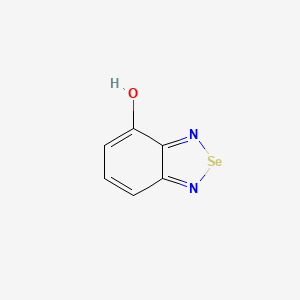
![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12819583.png)
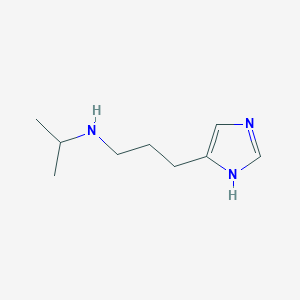
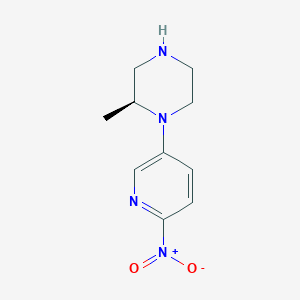
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12819599.png)
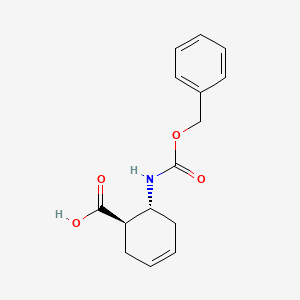
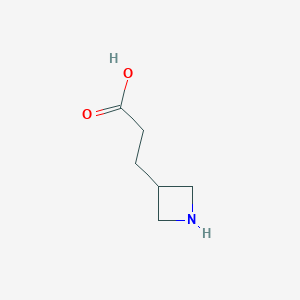
![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)
